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2-Amino-6-(benzyloxy)hexan-3-one

Catalog No.
S15865898
CAS No.
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-(benzyloxy)hexan-3-one

Product Name

2-Amino-6-(benzyloxy)hexan-3-one

IUPAC Name

2-amino-6-phenylmethoxyhexan-3-one

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10,14H2,1H3

InChI Key

OYUBURUFZLJUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCCOCC1=CC=CC=C1)N

2-Amino-6-(benzyloxy)hexan-3-one is an organic compound characterized by its unique structure, which includes an amino group and a benzyloxy substituent on a hexanone backbone. The compound's molecular formula is C_{13}H_{19}NO_2, and it features a ketone functional group at the third carbon of the hexane chain. This structural configuration contributes to its chemical reactivity and potential biological activity.

Typical of amines and ketones. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Acylation: The amino group can participate in acylation reactions, forming amides when reacted with acyl chlorides or anhydrides.

These reactions highlight the compound's versatility in organic synthesis and its potential for further derivatization.

Several synthesis methods have been explored for compounds related to 2-amino-6-(benzyloxy)hexan-3-one:

  • One-Pot Synthesis: This method involves the sequential addition of reagents to form the desired product without isolating intermediates. For instance, starting from 6-(benzyloxy)hexan-1-ol, subsequent reactions can introduce the amino group and convert the alcohol to a ketone.
  • Multi-Step Synthesis: This approach may involve multiple reaction steps, including protection-deprotection strategies for functional groups, followed by selective transformations to achieve the final compound.

These methods emphasize the importance of strategic planning in synthetic organic chemistry to obtain complex molecules efficiently.

2-Amino-6-(benzyloxy)hexan-3-one may find applications in:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development targeting various diseases.
  • Chemical Intermediates: Its reactive functional groups make it suitable for use as an intermediate in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how 2-amino-6-(benzyloxy)hexan-3-one interacts with biological systems. Potential areas of investigation include:

  • Enzyme Inhibition: Exploring how the compound affects enzyme activity could reveal its mechanism of action.
  • Receptor Binding: Assessing binding affinities to specific receptors may help elucidate its pharmacological profile.

Such studies would provide valuable insights into its therapeutic potential and guide further research.

Several compounds share structural similarities with 2-amino-6-(benzyloxy)hexan-3-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Aminohexan-3-oneAmino group on hexane backboneLacks benzyloxy substituent
6-Benzyloxyhexan-3-oneBenzyloxy group on hexane backboneNo amino group; primarily focuses on ether chemistry
2-Amino-3-pentanoneSimilar carbon skeleton but shorter chainDifferent functional group arrangement
BenzylamineSimple amine structure without additional functionalitiesBasic amine; lacks ketone or ether functionalities

The uniqueness of 2-amino-6-(benzyloxy)hexan-3-one lies in its combination of both an amino group and a benzyloxy substituent on a hexanone framework, which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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